1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone
Description
1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone (Chemical formula: C₁₂H₁₂N₂O) is an organic compound featuring a phenyl ring substituted with a 2-methylimidazole group and an acetyl moiety. Its structure, characterized by the SMILES notation CC1=NC=CN1C2=CC=C(C=C2)C(=O)C, highlights the 2-methylimidazole ring linked to the para-position of the phenyl group, with an ethanone substituent . The compound’s molecular weight is 200.24 g/mol, and its InChIKey (LIIAUYRAXKEBGA-UHFFFAOYSA-N) confirms its stereochemical uniqueness .
This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing chalcones, imidazole derivatives, and antiproliferative agents. Its imidazole core enables coordination with biological targets, while the ethanone group provides a reactive site for further functionalization .
Properties
IUPAC Name |
1-[4-(2-methylimidazol-1-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9(15)11-3-5-12(6-4-11)14-8-7-13-10(14)2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIAUYRAXKEBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119924-92-4 | |
| Record name | 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone can be synthesized through a multi-step process involving the formation of the imidazole ring followed by its attachment to the phenyl ring. One common method involves the reaction of 2-methylimidazole with 4-bromoacetophenone under basic conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring is known to coordinate with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[4-(1H-Imidazol-1-yl)phenyl]ethanone
- Structure : Lacks the 2-methyl group on the imidazole ring (C₁₁H₁₀N₂O).
- Synthesis : Prepared via Claisen-Schmidt condensation with aromatic aldehydes to yield chalcones, demonstrating antimicrobial activity (e.g., inhibition zones of 12–18 mm against E. coli and S. aureus) .
1-(4-(4-Methyl-1H-imidazol-1-yl)phenyl)ethanone
- Structure : Methyl group at the 4-position of the imidazole (C₁₅H₁₄N₂O) .
- Properties : Crystallizes as white solids, contrasting with the 2-methyl analog’s physical state. The 4-methyl substitution may alter electronic distribution, affecting binding affinity in biological systems.
Sulfonyl Piperazine-Ethanone Derivatives
- Examples: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) . 2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7j) .
- These derivatives exhibit varied melting points (123–167°C), suggesting stability differences compared to the target compound .
Pyridine-Based CYP51 Inhibitors
- Examples: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) .
- Activity: Inhibits Trypanosoma cruzi CYP51 with IC₅₀ values comparable to posaconazole. The pyridine ring replaces imidazole, altering hydrogen-bonding interactions in enzyme binding .
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Compounds
Biological Activity
1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Target Interactions
The compound interacts with various biological targets, primarily through its imidazole moiety, which is known for its ability to modulate enzyme activity and receptor interactions. These interactions lead to a wide range of biological effects, including:
- Antimicrobial Activity : Exhibits efficacy against bacteria and fungi.
- Anticancer Properties : Induces apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.
- Anti-inflammatory Effects : Modulates inflammatory responses through inhibition of specific signaling pathways.
Biochemical Pathways
this compound influences several biochemical pathways. Its interaction with cytochrome P450 enzymes is particularly noteworthy, as it can either inhibit or activate these enzymes, impacting drug metabolism and bioavailability.
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
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Anticancer Activity
A study demonstrated that this compound exhibited significant cytotoxic effects on several cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma). The compound induced apoptosis via activation of caspases, leading to cell cycle arrest at the G0/G1 phase. -
Antimicrobial Effects
Research has shown that the compound possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a therapeutic agent in treating bacterial infections. -
Inflammatory Response Modulation
In vitro studies indicated that this compound could significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in managing inflammatory diseases.
Dosage and Efficacy
The effects of this compound vary significantly with dosage:
- Low Doses : Associated with therapeutic effects such as anti-inflammatory and anticancer properties.
- High Doses : Potentially toxic effects, including hepatotoxicity and nephrotoxicity have been observed at elevated concentrations.
Q & A
Basic Questions
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of 1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Use a diffractometer (e.g., Stoe IPDS II) to collect intensity data. Refinement via SHELXL (from the SHELX suite) resolves bond lengths, angles, and thermal parameters . For example, monoclinic systems (space group C2/c) with unit cell parameters a = 23.409 Å, b = 4.8347 Å, c = 20.607 Å, and β = 116.275° were reported for analogous ethanone derivatives .
- NMR/IR/MS : Employ H/C NMR to confirm substituent positions (e.g., imidazole protons at δ 7.3–8.1 ppm). Mass spectrometry (EI, 70 eV) provides molecular ion peaks (e.g., m/z 282 [M+1] for related compounds) .
Q. How can computational tools aid in predicting the physicochemical properties of this compound?
- Methodological Answer :
- Use CC-DPS (Chemical Compounds Deep Profiling Services) for quantum chemistry-based predictions of solubility, logP, and pKa. The SMILES string
CC(=O)c1ccc(cc1)C(C)(C)O(for structural analogs) can be imported into cheminformatics software to generate 3D models and validate experimental data . - QSPR/QSAR modeling : Predict bioactivity or toxicity using descriptors derived from the imidazole-phenyl scaffold .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- Refer to UN1224 guidelines for ketones: Use fume hoods, PPE (gloves, goggles), and inert atmospheres during alkylation steps (e.g., with 2-bromo-1-(4-methoxyphenyl)ethanone) to avoid exothermic reactions .
Advanced Research Questions
Q. How can crystallographic disorder in the imidazole ring be resolved during refinement?
- Methodological Answer :
- Apply SHELXL’s PART/SUMP instructions to model partial occupancy or twinning. For example, anisotropic displacement parameters (ADPs) and restraints on bond distances (e.g., C–N = 1.32–1.38 Å) reduce overfitting in disordered regions .
- Validate with Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O) that stabilize the lattice .
Q. What strategies address contradictory solubility data between experimental and computational predictions?
- Methodological Answer :
- Perform DSC (Differential Scanning Calorimetry) to measure melting points and polymorph transitions. For instance, analogs like 1-(4-methoxyphenyl) derivatives show mp = 191–193°C, aligning with thermochemical simulations .
- Cross-validate with COSMO-RS (Conductor-like Screening Model) to adjust solvent-solute interaction parameters .
Q. How can biocatalytic synthesis improve the sustainability of producing this compound?
- Methodological Answer :
- Explore lipases or ketoreductases in green solvents (e.g., ionic liquids) to enantioselectively reduce prochiral ketones. For example, Candida antarctica lipase B catalyzes acetylations of similar aryl ethanones with >90% yield .
- Optimize reaction conditions (pH, temperature) via DoE (Design of Experiments) to minimize byproducts like regioisomeric imidazole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
